Prosaikogenin F

Description

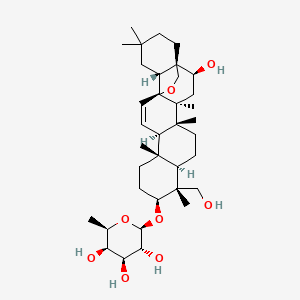

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-WMYDXDAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316977 | |

| Record name | Prosaikogenin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-20-5 | |

| Record name | Prosaikogenin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99365-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosaikogenin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prosaikogenin F from Bupleurum falcatum: A Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupleurum falcatum, a perennial herb belonging to the Apiaceae family, has been a cornerstone of traditional medicine in Asia and Europe for centuries.[1] Commonly known as Chinese thorowax or Chai Hu, its roots are particularly valued for their therapeutic properties in treating a spectrum of ailments, including fever, inflammation, liver disorders, and menstrual irregularities.[2] The primary bioactive constituents responsible for these pharmacological effects are a class of triterpenoid saponins known as saikosaponins.[2][3][4] Prosaikogenin F, a derivative of these saikosaponins, has emerged as a compound of significant interest due to its enhanced bioavailability and potent biological activities. This guide provides a comprehensive overview of the discovery, enzymatic production, isolation, and potential therapeutic applications of this compound.

Phytochemical Landscape of Bupleurum falcatum

The therapeutic efficacy of Bupleurum falcatum is attributed to its complex chemical composition. The roots, in particular, are a rich source of various secondary metabolites.

Table 1: Major Chemical Constituents of Bupleurum falcatum

| Constituent Class | Specific Examples | Associated Biological Activities |

| Triterpenoid Saponins | Saikosaponins A, B, C, D | Anti-inflammatory, Anticancer, Hepatoprotective, Immunomodulatory, Antiviral[2][3][4][5] |

| Polysaccharides | Bupleurans | Immunomodulatory (macrophage activation)[3] |

| Flavonoids | Rutin, Narcissin | Antioxidant, Hepatoprotective[3][5] |

| Coumarins | Various pharmacological effects | |

| Polyacetylenes | Various pharmacological effects | |

| Lignans | Anti-proliferative[4] | |

| Volatile Oils | Antimicrobial, Anti-inflammatory[1] |

This compound is not a primary metabolite found in significant quantities within the plant itself. Instead, it is an aglycone derivative, or sapogenin, produced through the targeted hydrolysis of saikosaponins, which serve as its natural precursors.[2][6]

Discovery and Production of this compound via Enzymatic Transformation

The limited natural abundance and lower bioavailability of saikosaponins have driven research into methods for their structural modification to enhance their therapeutic potential.[7][8] this compound is a direct result of this endeavor, produced by selectively cleaving sugar moieties from its parent saikosaponin.

The primary pathway for producing this compound involves the enzymatic hydrolysis of Saikosaponin A.[2][6] This biotransformation is achieved using specific glycoside hydrolases that remove the glucose unit at the C-3 position of the saponin structure, resulting in the more lipophilic and potentially more bioactive this compound.[8]

Caption: Biotransformation of Saikosaponin A to this compound.

Experimental Protocols

The production and purification of this compound involve a multi-step process that begins with the extraction of saikosaponins from the plant material, followed by enzymatic conversion and chromatographic separation.

Extraction of Saikosaponins

A saponin-enriched fraction is first obtained from the dried roots of B. falcatum using standard extraction techniques, such as solvent extraction followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate specific precursors like Saikosaponin A and D.[2][6]

Enzymatic Transformation Protocol

The conversion of saikosaponins into prosaikogenins is achieved through targeted enzymatic reactions.

-

Enzymes: Recombinant glycoside hydrolases, such as BglPm (cloned from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis), have been successfully used.[2][6] Cellulase is also effective in removing the glucose at the C-3 position.[7][8][9]

-

Reaction Conditions: The enzymes typically exhibit optimal activity at temperatures between 30–37 °C and a pH of 6.5–7.0.[2][6]

-

Procedure: The purified saikosaponin (e.g., Saikosaponin A) is incubated with the selected enzyme in a suitable buffer system under optimal temperature and pH conditions until the conversion to this compound is complete, as monitored by techniques like HPLC.

Isolation and Purification Protocol

Following the enzymatic reaction, a mixture of converted and unconverted compounds exists. This compound is then isolated and purified using advanced chromatographic methods.

-

Countercurrent Chromatography (CCC): This technique is highly effective for separating the target prosaikogenins from the reaction mixture. An optimized solvent system, such as dichloromethane/methanol/water (4:3:2, v/v/v), is commonly employed.[7][8][9]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification to achieve high purity (e.g., >98%) is often performed using preparative HPLC with a suitable column (e.g., silica).[2][6]

Structure Elucidation

The definitive structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): (e.g., HRESIMS) to confirm the molecular weight and elemental composition.

Caption: Experimental workflow for this compound production.

Quantitative Data

Quantitative analysis from biotransformation studies highlights the efficiency of producing this compound. The following table summarizes yield and purity data from a representative study involving the enzymatic hydrolysis of Saikosaponin A and D.

Table 2: Yield and Purity of Prosaikogenins and Saikogenins from Enzymatic Transformation

| Compound | Starting Material | Yield (mg) | Purity |

| This compound | Saikosaponin A | 78.1 | >98% |

| Prosaikogenin G | Saikosaponin D | 62.4 | >98% |

| Saikogenin F | This compound | 8.3 | >98% |

| Saikogenin G | Prosaikogenin G | 7.5 | >98% |

| Data sourced from a study utilizing recombinant glycoside hydrolases.[2][6] |

Biological Activity and Potential Mechanism of Action

While research on this compound is still emerging, the extensive pharmacological data on its parent saikosaponins provide a strong foundation for its potential therapeutic applications. Saikosaponins are known to possess significant anti-inflammatory, anticancer, and hepatoprotective activities.[2][3][4][5]

Studies have shown that prosaikogenins, including this compound, markedly inhibit the growth of cancer cell lines, such as the human colon cancer cell line HCT 116.[2][6][10] The anticancer mechanisms of the parent compounds, Saikosaponin A and D, which likely extend to their prosaikogenin derivatives, involve:

-

Sensitizing cancer cells to chemotherapy (e.g., cisplatin).[2]

-

Inducing apoptosis (programmed cell death) independent of the p53 pathway.[2]

-

Increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio.[2]

-

Activating executioner caspase-3, a key enzyme in the apoptotic cascade.[2]

Caption: Potential apoptotic signaling pathway of this compound.

Conclusion

The discovery and targeted production of this compound from Bupleurum falcatum represent a significant advancement in natural product chemistry and drug development. By employing enzymatic biotransformation, researchers can efficiently convert abundant saikosaponins into more potent and bioavailable derivatives. The demonstrated anti-cancer activity of this compound, coupled with the well-documented therapeutic profile of its parent compounds, positions it as a promising candidate for further preclinical and clinical investigation. This technical guide outlines the foundational methodologies and data that underscore its potential as a next-generation therapeutic agent derived from a traditional medicinal plant.

References

- 1. Traditional Use, Pharmacology, Toxicology, and Quality Control of Species in Genus Bupleurum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 4. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. restorativemedicine.org [restorativemedicine.org]

- 6. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Prosaikogenin F chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin F is a triterpenoid saponin, a class of naturally occurring glycosides found in a variety of plants.[1] It is specifically a glycosylated derivative of a triterpene sapogenin.[1] This document provides a detailed overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

This compound is derived from saikosaponins, which are the major bioactive components of the medicinal plant Bupleurum falcatum L.[2][3] Saikosaponins, including the precursors to this compound, are known for a wide range of pharmacological activities, such as anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[2] this compound itself is formed by the enzymatic hydrolysis of the glucose moiety at the C-3 position of saikosaponin A.[2][4]

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol[5] |

| CAS Number | 99365-20-5[6][7] |

| Molecular Formula | C36H58O8[1][6][7] |

| Synonyms | Prosapogenin F[6][7] |

Physicochemical Properties

| Property | Value |

| Average Molecular Weight | 618.852 g/mol [1][6] |

| Monoisotopic Molecular Weight | 618.413168828 g/mol [1] |

| Appearance | Powder[7] |

| Acidity (pKa) | Extremely weak basic (essentially neutral)[1] |

| Predicted XlogP | 4.1[5] |

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for different adducts of this compound, which can be valuable for its identification in mass spectrometry-based analyses.[5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 619.42043 | 241.7 |

| [M+Na]+ | 641.40237 | 245.7 |

| [M-H]- | 617.40587 | 243.9 |

| [M+NH4]+ | 636.44697 | 256.7 |

| [M+K]+ | 657.37631 | 243.7 |

| [M+H-H2O]+ | 601.41041 | 232.1 |

| [M+HCOO]- | 663.41135 | 229.4 |

| [M+CH3COO]- | 677.42700 | 243.2 |

Experimental Protocols

Enzymatic Production of this compound

This compound can be produced from Saikosaponin A through enzymatic hydrolysis. This biotransformation process offers a method to obtain this compound, which is otherwise rare in plants.[2][3]

A general workflow for the enzymatic production and purification of this compound is outlined below.

Detailed Methodology:

-

Enzymatic Reaction: Saikosaponin A is treated with a β-glucosidase, such as BglPm (from Paenibacillus mucilaginosus) or BglLk (from Lactobacillus koreensis). The reaction is typically carried out at a temperature between 30-37°C and a pH of 6.5-7.0.[2][3]

-

Purification: The resulting mixture containing this compound is purified using silica column chromatography.[2][3]

Alternative Separation using Countercurrent Chromatography (CCC)

An alternative and efficient method for the separation of this compound involves a combination of enzymatic transformation and countercurrent chromatography (CCC).[4][8][9]

Detailed Methodology:

-

Enzymatic Transformation: A saponin-enriched fraction from Bupleurum falcatum is treated with cellulase to remove the glucose at the C-3 position, producing more lipophilic prosaikogenins.[4][9][10]

-

Countercurrent Chromatography (CCC): The resulting deglycosylated fraction is separated using CCC with an optimal solvent system of dichloromethane/methanol/water (4:3:2, v/v/v).[4][8][9]

-

Preparative HPLC: Further purification can be achieved using preparative High-Performance Liquid Chromatography to isolate pure this compound.[4][9]

Biological Activity

This compound has demonstrated significant biological activity, particularly in the context of cancer research.

Anticancer Effects

Studies have shown that this compound exhibits anticancer effects.[2] In one study, this compound was shown to significantly inhibit the growth of the human colon cancer cell line HCT 116.[2][3]

| Compound | IC50 on HCT 116 cells (µM) |

| This compound | 14.21 |

| Saikosaponin A | 2.83 |

| Saikosaponin D | 4.26 |

| Prosaikogenin G | 8.49 |

Data from a study investigating the anti-proliferative effects after 24 hours of treatment.[2]

The anticancer activity of this compound, along with other saikosaponins and prosaikogenins, suggests its potential as a therapeutic agent.[2][11] It is important to note that the parent compounds, Saikosaponin A and D, have also been reported to have anticancer effects in various cell lines, including SKOV3, A549, and MDA-MB-231.[2]

Future Directions

The development of efficient enzymatic production and purification methods for this compound opens up new avenues for further research.[2][3][4] Future studies should focus on:

-

Elucidating the detailed mechanisms of action of this compound's anticancer activity.

-

Investigating its efficacy in other cancer cell lines and in vivo models.

-

Exploring its potential in other therapeutic areas, given the broad pharmacological profile of saikosaponins.[2]

-

Optimizing the biotransformation process for large-scale production to facilitate further preclinical and clinical development.

The ability to produce and isolate this compound in higher quantities will be crucial for a more comprehensive understanding of its therapeutic potential and for its development as a potential drug candidate.

References

- 1. PhytoBank: Showing this compound (PHY0071920) [phytobank.ca]

- 2. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 3. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C36H58O8) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS: 99365-20-5 | ChemNorm [chemnorm.com]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 10. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 11. [PDF] Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect | Semantic Scholar [semanticscholar.org]

Prosaikogenin F: A Technical Overview of its Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Prosaikogenin F, a monoglycoside saponin with demonstrated biological activity. This document consolidates key chemical and physical data, details experimental protocols for its production and evaluation, and visualizes relevant workflows and pathways to support further research and development.

Core Compound Data

This compound, a triterpenoid saponin, has been identified as a metabolite of Saikosaponin A. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 99365-20-5 | [1][2][3] |

| Molecular Formula | C36H58O8 | [1][2] |

| Molecular Weight | 618.84 g/mol | [1][3] |

| Monoisotopic Mass | 618.41315 Da | [4] |

| Melting Point | 246-250 °C | [3] |

| Boiling Point (Predicted) | 722.4±60.0 °C | [3] |

| Density (Predicted) | 1.26±0.1 g/cm3 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | 95-98% (HPLC) | [1] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [1] |

Experimental Protocols

Enzymatic Production and Purification of this compound

A key method for obtaining this compound involves the enzymatic hydrolysis of Saikosaponin A, a major component of Bupleurum falcatum L. root.[5][6]

1. Materials and Reagents:

-

Standard of Saikosaponin A (98% purity)

-

Recombinant β-glucosidases: BglPm (from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis)[5]

-

Luria-Bertani (LB) medium

-

Ampicillin

-

Silica cartridge for purification

-

Chloroform-methanol elution solvent

2. Enzymatic Hydrolysis:

-

Saikosaponin A is converted into Saikogenin F via this compound using enzymatic transformation with high β-glycosidase activity.[6] The recombinant enzymes BglPm and BglLk are utilized to hydrolyze the glucose moieties at the C3 position of Saikosaponin A.[5]

-

The enzymes exhibit optimal activity at a temperature between 30-37 °C and a pH of 6.5-7.0.[6]

3. Purification:

-

The resulting mixture containing this compound and Saikogenin F is loaded onto a silica cartridge.[5]

-

Isocratic elution with a chloroform-methanol solvent system (90:10, v/v) is performed to separate the compounds.[5]

-

This process yields highly purified this compound (98% purity).[6]

In Vitro Anti-Cancer Effect Evaluation

The anti-cancer properties of this compound have been assessed against the HCT 116 human colon cancer cell line.[5][6]

1. Cell Culture:

-

HCT 116 cancer cells are cultured under standard conditions.

2. Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations of 0, 5, 10, 15, and 17 µM.[5]

-

The cells are co-incubated with the different concentrations of this compound for 24 hours at 37 °C.[5]

3. Cell Viability Assay:

-

A WST-8 cell viability assay kit is used to determine the effect of this compound on cell proliferation.[5]

-

The optical density (OD) is measured at 450 nm using a microplate reader.[5]

4. Data Analysis:

-

The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-cancer effect. The IC50 value for this compound on HCT 116 cancer cells was determined to be 14.21 μM.[5]

Visualized Workflows and Pathways

Caption: Workflow for the enzymatic production and purification of this compound.

Caption: Observed biological activities of this compound.

References

- 1. This compound | CAS: 99365-20-5 | ChemNorm [chemnorm.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 99365-20-5 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C36H58O8) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin F: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin F, a monoglycoside derivative of Saikosaponin A, has emerged as a compound of interest in oncology research. Its primary biological activity, as established in the current scientific literature, is the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the known biological activity, putative mechanism of action, and relevant experimental protocols for this compound. Quantitative data is presented in a structured format to facilitate analysis, and key processes are visualized through diagrams to enhance understanding.

Biological Activity of this compound

The principal identified biological activity of this compound is its cytotoxic effect against cancer cells. Research has demonstrated its ability to significantly inhibit the growth of human colon cancer cells.

Quantitative Data for Anticancer Activity

The inhibitory effects of this compound and its related compounds on the HCT 116 human colon cancer cell line are summarized below. This data is derived from a study by Lee et al. (2022) and provides a basis for comparing the relative potencies of these saikosaponin derivatives.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| This compound | HCT 116 | CCK-8 | 14.21 | |

| Saikosaponin A | HCT 116 | CCK-8 | 2.83 | |

| Saikosaponin D | HCT 116 | CCK-8 | 4.26 | |

| Prosaikogenin G | HCT 116 | CCK-8 | 8.49 |

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated in dedicated studies. However, significant insights can be drawn from the well-documented mechanisms of its parent compound, Saikosaponin A. It is hypothesized that this compound may share some of these mechanisms.

Saikosaponin A has been shown to induce apoptosis in cancer cells through multiple signaling pathways:

-

Mitochondrial-Mediated Apoptosis: Saikosaponin A can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, key executioners of apoptosis.[1][2]

-

Endoplasmic Reticulum (ER) Stress: It can induce ER stress, leading to the unfolded protein response (UPR) and ultimately triggering apoptosis.[1]

-

Inhibition of Pro-Survival Signaling Pathways: Saikosaponin A has been observed to inhibit the PI3K/Akt and NF-κB signaling pathways, both of which are critical for cancer cell survival and proliferation.[1][3]

Based on this, a putative mechanism for this compound involves the induction of apoptosis in cancer cells, potentially through the modulation of these key signaling cascades.

Visualizing the Biotransformation of Saikosaponin A to this compound

This compound is produced from Saikosaponin A through enzymatic hydrolysis, a process that removes a glucose moiety. This biotransformation is a key step in generating this more lipophilic compound.

Postulated Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling pathway for this compound, inferred from the known mechanisms of Saikosaponin A.

Experimental Protocols

The following section details a representative protocol for the Cell Counting Kit-8 (CCK-8) assay, a common method for assessing cell viability and the cytotoxic effects of compounds like this compound.

Cell Viability Assessment using CCK-8 Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., HCT 116).

Materials:

-

HCT 116 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plates

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HCT 116 cells.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

After the incubation period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time will depend on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability percentage for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Diagram

References

- 1. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin a Induces Apoptosis through Mitochondria-Dependent Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin F: A Technical Guide to its Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Prosaikogenin F, a lipophilic derivative of saikosaponins, has garnered interest in pharmacological research. This technical guide provides an in-depth overview of its primary source, detailing the enzymatic transformation process required for its production, and outlines the comprehensive experimental protocols for its isolation and purification.

Natural Sources and Production

This compound is not found in significant quantities as a direct natural product. Instead, it is primarily derived from the enzymatic hydrolysis of major saikosaponins, specifically saikosaponin A and saikosaponin D.[1][2] These precursor compounds are abundantly found in the roots of Bupleurum falcatum, a medicinal plant used in traditional medicine.[1][3][4][5][6] The enzymatic process cleaves sugar moieties from the saikosaponin backbone, increasing the lipophilicity and potentially the bioavailability of the resulting prosaikogenins.[3][5][6]

The following table summarizes the quantitative yield of this compound and related compounds from their saikosaponin precursors as reported in the literature.

| Precursor Compound | Product | Yield (mg) | Purity | Reference |

| Saikosaponin A | This compound | 78.1 | 98% | [1][2] |

| Saikosaponin D | Prosaikogenin G | 62.4 | 98% | [1][2] |

| Saikosaponin A | Saikogenin F | 8.3 | 98% | [1][2] |

| Saikosaponin D | Saikogenin G | 7.5 | 98% | [1][2] |

Experimental Protocols

The isolation and purification of this compound involve a multi-step process commencing with the enzymatic transformation of saikosaponins followed by advanced chromatographic techniques.

1. Enzymatic Transformation of Saikosaponins

This protocol describes the conversion of saikosaponins A and D into this compound and G.

-

Enzymes : Recombinant glycoside hydrolases, BglPm (from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis), are utilized for their β-glycosidase activity.[1][2] Alternatively, cellulase can be used to remove glucose at the C-3 position of saikosaponins.[3][4][5][6]

-

Substrate Preparation : Saikosaponin A and D are first purified from a crude extract of Bupleurum falcatum L. roots using preparative high-performance liquid chromatography (HPLC).[1][2]

-

Reaction Conditions : The enzymatic reaction is typically carried out under the following conditions:

2. Isolation and Purification of this compound

Following enzymatic transformation, a mixture of prosaikogenins and saikogenins is obtained. The separation and purification of this compound are achieved through the following chromatographic methods.

-

Countercurrent Chromatography (CCC) : This is a key technique for the preparative separation of the transformed products.

-

Solvent System : An optimal two-phase solvent system is crucial for effective separation. A commonly used system is dichloromethane/methanol/water at a volume ratio of 4:3:2.[3][4][5][6]

-

Procedure : The enzymatically converted fraction is subjected to CCC, which separates compounds based on their differential partitioning between the two liquid phases. This compound and Prosaikogenin G are separated from the deglycosylated fraction.[3][4][5][6]

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : This technique is used for the final purification of this compound to a high degree of purity.[1]

-

Silica Column Chromatography : As an alternative or supplementary purification step, silica column chromatography can be employed to purify the prosaikogenin and saikogenin compounds.[1][2]

Workflow and Methodological Diagrams

The following diagrams illustrate the experimental workflow for the production and isolation of this compound.

References

- 1. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 2. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum L. by Countercurrent Chromatography and Preparative High Performance Liquid Chromatography [coms.events]

- 5. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

The Prosaikogenin F Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prosaikogenin F, a derivative of saikosaponins, holds significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production and exploring its therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants. It details the multi-step enzymatic synthesis of its precursor, Saikosaponin A, from the general triterpenoid saponin pathway and the subsequent enzymatic conversion to this compound. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and Saikosaponins

This compound is a triterpenoid saponin aglycone derived from Saikosaponin A, a major bioactive compound found in the roots of Bupleurum species.[1][2][3] Saikosaponins, including Saikosaponin A, are known for their wide range of pharmacological effects, such as anti-inflammatory, anti-cancer, and immunomodulatory activities.[1][2][4] this compound is formed by the removal of glucose moieties from Saikosaponin A, a process that can be achieved through enzymatic hydrolysis.[1][3][5] This conversion is significant as the resulting aglycones can exhibit altered bioavailability and bioactivity.

The Biosynthesis Pathway of Saikosaponin A: The Precursor to this compound

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, Saikosaponin A. This process is a branch of the broader triterpenoid saponin biosynthesis pathway, a complex metabolic network in plants.[4][6][7] The pathway can be broadly divided into three key stages: the formation of the triterpenoid backbone, a series of modifications to this backbone, and finally, glycosylation.

Formation of the Triterpenoid Backbone: The Mevalonate Pathway

The journey to Saikosaponin A begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, via the mevalonate (MVA) pathway in the cytoplasm.[6]

The key steps are:

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are converted to mevalonic acid.

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is then phosphorylated, decarboxylated, and dehydrated to form the five-carbon building block, isopentenyl pyrophosphate (IPP).

-

IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP), and subsequently, two molecules of IPP are added to DMAPP to form the 15-carbon farnesyl pyrophosphate (FPP).

-

FPP to Squalene: Two molecules of FPP are joined tail-to-tail to form the 30-carbon squalene.

-

Squalene to 2,3-Oxidosqualene: Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in triterpenoid synthesis.

Cyclization and Modification of the Triterpenoid Skeleton

The linear 2,3-oxidosqualene is then cyclized by specific oxidosqualene cyclases (OSCs) to form the foundational triterpenoid skeletons.[6][7] In the case of saikosaponins, the primary skeleton is β-amyrin.

Following cyclization, the β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s).[4][6] These modifications introduce hydroxyl and carboxyl groups at specific positions on the triterpenoid ring structure, leading to the formation of various sapogenins.

Glycosylation: The Final Step to Saikosaponin A

The final stage in the biosynthesis of Saikosaponin A is glycosylation, where sugar moieties are attached to the sapogenin core. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar units from an activated sugar donor, such as UDP-glucose, to the aglycone.[4][6] The specific UGTs involved determine the type, number, and linkage of the sugar chains, resulting in the diverse array of saikosaponins found in nature. For Saikosaponin A, this involves the attachment of a glucose and a fucose moiety at specific positions.

Enzymatic Conversion of Saikosaponin A to this compound

This compound is not typically accumulated in significant amounts in plants but is rather a product of the deglycosylation of Saikosaponin A.[1][3] This conversion is achieved through the enzymatic hydrolysis of the glycosidic bonds.

The reaction is as follows:

Saikosaponin A + H₂O --(β-glucosidase)--> this compound + Glucose

This reaction is catalyzed by β-glucosidases, which specifically cleave the β-glycosidic linkages of the glucose units attached to the Saikosaponin A core.[1][2]

Quantitative Data

The following table summarizes the quantitative data related to the enzymatic production of this compound.

| Parameter | Value | Conditions | Reference |

| Yield of this compound from Saikosaponin A | 78.1 mg from 90 mg mixture | Isocratic chloroform-methanol elution (90:10, v/v) after enzymatic reaction | [1][3] |

| Purity of this compound | >98% | HPLC analysis | [1][3] |

| Optimal pH for BglPm (β-glucosidase) | 6.5 - 7.0 | [1][2][3] | |

| Optimal Temperature for BglPm (β-glucosidase) | 30 - 37 °C | [1][2][3] | |

| Reaction Time for complete conversion of Saikosaponin A to this compound | 8 hours | Using BglPm enzyme | [1] |

| IC₅₀ of this compound (HCT 116 cancer cells) | 14.21 μM | [1] |

Experimental Protocols

Enzymatic Production of this compound from Saikosaponin A

This protocol is adapted from the methodology described by Lee et al. (2022).[1][3]

Materials:

-

Saikosaponin A (purified)

-

Recombinant β-glucosidase (e.g., BglPm from Paenibacillus mucilaginosus)

-

50 mM Sodium phosphate buffer (pH 7.0)

-

Flask reactor

-

Incubator shaker (37 °C)

Procedure:

-

Prepare a solution of Saikosaponin A in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1 mg/mL.

-

Add the crude or purified recombinant β-glucosidase to the Saikosaponin A solution.

-

Incubate the reaction mixture in a flask reactor at 37 °C with shaking for 8 hours.

-

Monitor the conversion of Saikosaponin A to this compound periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the conversion is complete, terminate the reaction by heat inactivation of the enzyme or by extraction of the product.

Purification of this compound

This protocol is based on the purification method described by Lee et al. (2022).[1][3]

Materials:

-

Reaction mixture containing this compound

-

Silica gel column

-

Chloroform

-

Methanol

-

Rotary evaporator

-

HPLC system for purity analysis

Procedure:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Load the concentrated mixture onto a silica gel column.

-

Elute the column with an isocratic solvent system of chloroform and methanol (90:10, v/v).

-

Collect the fractions and monitor the presence of this compound using TLC.

-

Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

-

Determine the purity of the final product using HPLC analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detector at a wavelength of 203 nm.

-

Quantification: Based on the peak area compared to a standard curve of purified this compound.

Visualizations

Triterpenoid Saponin Biosynthesis Pathway Leading to Saikosaponin A

Caption: Overview of the triterpenoid saponin biosynthesis pathway leading to Saikosaponin A.

Enzymatic Conversion of Saikosaponin A to this compound

Caption: Enzymatic conversion of Saikosaponin A to this compound.

Conclusion

The biosynthesis of this compound is a two-part process involving the complex synthesis of its precursor, Saikosaponin A, within the plant, followed by a specific enzymatic hydrolysis step. While the in-planta accumulation of this compound is limited, its production can be efficiently achieved in vitro using β-glucosidases. This technical guide provides a foundational understanding of the pathways, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate and utilize this compound. Future research may focus on the metabolic engineering of plants or microbial systems to enhance the production of both Saikosaponin A and, subsequently, this compound, opening new avenues for its therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in biosynthesis of triterpenoid saponins in medicinal plants [cjnmcpu.com]

- 5. Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaikogenin F: A Technical Guide to its Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin F, a metabolic derivative of Saikosaponin A, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a particular focus on its anti-cancer properties. We present quantitative data on its bioactivity, detailed experimental protocols for its production and evaluation, and a discussion of its potential mechanisms of action, including inferred signaling pathways based on the activity of its precursor molecules. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

This compound is a triterpenoid saponin, specifically an aglycone derivative of Saikosaponin A, a major bioactive component of Bupleurum falcatum L.[1][2] While saikosaponins have a long history in traditional medicine for various ailments, including inflammation and cancer, the pharmacological activities of their metabolites, such as this compound, are less characterized due to their rarity in natural sources.[1][2][3] Recent advancements in enzymatic hydrolysis have enabled the production of this compound in sufficient quantities for pharmacological investigation, revealing its potential as an anti-cancer agent.[1][2] This guide synthesizes the available data on this compound, offering a technical resource for the scientific community.

Pharmacological Profile

The primary pharmacological activity of this compound identified to date is its anti-proliferative effect on cancer cells. Specifically, studies have demonstrated its efficacy against human colon carcinoma.

Anti-Cancer Activity

This compound has been shown to exhibit a significant dose-dependent inhibitory effect on the growth of the HCT 116 human colon cancer cell line.[1][4] This finding positions this compound as a promising candidate for further investigation in the context of colorectal cancer treatment.

Quantitative Bioactivity Data

The anti-proliferative potency of this compound has been quantified, allowing for comparison with its parent compound and other derivatives.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | HCT 116 | Cell Viability | IC₅₀ | 14.21 µM | [1] |

| Saikosaponin A | HCT 116 | Cell Viability | IC₅₀ | 2.83 µM | [1] |

| Saikosaponin D | HCT 116 | Cell Viability | IC₅₀ | 4.26 µM | [1] |

| Prosaikogenin G | HCT 116 | Cell Viability | IC₅₀ | 8.49 µM | [1] |

Experimental Protocols

The following sections detail the methodologies for the production of this compound and the assessment of its anti-cancer activity as reported in the literature.

Enzymatic Production of this compound

This compound can be efficiently produced from Saikosaponin A through enzymatic hydrolysis.

-

Enzyme: Recombinant β-glucosidase (BglPm) from Paenibacillus mucilaginosus.[1]

-

Substrate: Saikosaponin A (1 mg/mL).[1]

-

Reaction Buffer: 50 mM sodium phosphate buffer (pH 7.0).[1]

-

Reaction Conditions: Incubation at 37°C for 8 hours.[1]

-

Purification: The reaction mixture is purified using a silica column to yield this compound with a purity of approximately 98.5%.[1]

Biotransformation pathway of Saikosaponin A to this compound.

In Vitro Anti-Cancer Assay

The anti-proliferative effects of this compound were evaluated using a cell viability assay.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Assay: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

References

- 1. Frontiers | Saikosaponin A induces cellular senescence in triple-negative breast cancer by inhibiting the PI3K/Akt signalling pathway [frontiersin.org]

- 2. Saikosaponin A induces cellular senescence in triple-negative breast cancer by inhibiting the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin A Inhibits Breast Cancer by Regulating Th1/Th2 Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Prosaikogenin F: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Literature and Historical Context

Prosaikogenin F, a triterpenoid saponin, has emerged as a compound of interest in oncological research. As a hydrolyzed derivative of saikosaponins found in the medicinal plant Bupleurum falcatum L., it exhibits promising anti-cancer properties. This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its chemical properties, synthesis, biological activities, and mechanism of action for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound is a naturally derived compound that can be obtained through the enzymatic hydrolysis of Saikosaponin A, a major bioactive component of Bupleurum falcatum L.[1][2][3]. The roots of Bupleurum species have a long history of use in traditional Asian medicine for treating a variety of ailments, including inflammation, fever, and liver diseases[4][5]. Modern research has focused on isolating and characterizing the specific saikosaponins and their derivatives, like this compound, to understand their pharmacological activities[4]. The rarity of this compound in its natural state has spurred the development of efficient enzymatic and chemical synthesis methods to facilitate its study[1][5].

Chemical Structure and Properties

This compound is a triterpenoid saponin with the molecular formula C_36H_58O_8 and a molecular weight of 618.84 g/mol . Its chemical structure is characterized by a pentacyclic triterpenoid aglycone backbone.

Synthesis and Purification

The production of this compound can be achieved through both chemical synthesis and enzymatic conversion of its precursor, Saikosaponin A.

Chemical Synthesis

A facile chemical synthesis for this compound has been developed, providing a method for its production in a laboratory setting. A detailed protocol for this synthesis is available in the scientific literature.

Enzymatic Synthesis

A more common and efficient method for producing this compound is through the enzymatic hydrolysis of Saikosaponin A. This biotransformation can be carried out using recombinant β-glucosidase enzymes, such as BglPm, cloned from Paenibacillus mucilaginosus[1][3][4].

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a summary of the methodology described in the literature[4].

-

Reaction Setup: The enzymatic reaction is typically conducted in a flask reactor with a suitable working volume.

-

Substrate: Saikosaponin A is used as the substrate at a concentration of 1 mg/mL.

-

Enzyme: Crude recombinant BglPm enzyme is added to the reaction mixture.

-

Buffer: The reaction is carried out in a 50 mM sodium phosphate buffer with a pH of 7.0.

-

Temperature: The optimal temperature for the enzymatic conversion is 37°C.

-

Incubation: The reaction mixture is incubated for 8 hours to allow for the conversion of Saikosaponin A to this compound.

-

Purification: Following the enzymatic reaction, this compound is purified from the reaction mixture.

Purification

Purification of this compound is crucial to obtain a high-purity compound for biological assays. Common purification techniques include silica column chromatography, countercurrent chromatography (CCC), and preparative high-performance liquid chromatography (HPLC)[4][6][7].

Experimental Protocol: Purification by Silica Column Chromatography

This protocol is a general guideline based on methods described in the literature[4].

-

Column Preparation: A silica gel column is prepared and equilibrated with the starting mobile phase.

-

Sample Loading: The crude this compound mixture is loaded onto the column.

-

Elution: The column is eluted with a gradient of chloroform and methanol. A common starting elution condition is a 90:10 (v/v) mixture of chloroform to methanol.

-

Fraction Collection: Fractions are collected and analyzed for the presence of this compound, typically using thin-layer chromatography (TLC) or HPLC.

-

Purity Assessment: The purity of the final product is determined by HPLC analysis. This method has been shown to yield this compound with a purity of over 98%[1][2][3].

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-cancer activity, particularly against human colon cancer cells.

| Cell Line | Compound | IC50 (μM) | Reference |

| HCT 116 (Human Colon Cancer) | This compound | 14.21 | [4] |

While specific IC50 values for this compound against other cancer cell lines are not yet widely available in the literature, studies on its parent compounds and related prosaikogenins suggest a broader potential for anti-cancer activity. Saikosaponin A, the precursor to this compound, has shown efficacy against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cells[4]. Furthermore, the related compound Prosaikogenin G has exhibited strong cytotoxic effects against MDA-MB-468 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines[6][7].

At present, there is a lack of published data on the in vivo pharmacokinetics and toxicity of this compound. However, a comprehensive review of the pharmacology and toxicology of saikosaponins is available and provides a general overview of this class of compounds[8].

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-cancer effects of this compound are still under investigation. However, based on studies of its parent compound, Saikosaponin A, it is hypothesized that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Saikosaponin A has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and to activate caspase-3, a key executioner caspase in the apoptotic cascade, in MDA-MB-231 breast cancer cells[4]. This suggests that this compound may exert its cytotoxic effects through the intrinsic apoptosis pathway.

Further research is necessary to elucidate the direct effects of this compound on other critical cancer-related signaling pathways, such as the NF-κB and STAT3 pathways. [9][10][11][12][13][14][15][16] dot

Caption: General experimental workflow for this compound research.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Future research should focus on several key areas:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a wider panel of cancer cell lines to identify its full therapeutic potential.

-

In Vivo Studies: Conducting animal studies to determine the pharmacokinetic profile, toxicity, and anti-tumor efficacy of this compound in vivo.

-

Mechanism of Action Elucidation: Performing detailed molecular studies to fully characterize the signaling pathways modulated by this compound and to identify its direct molecular targets.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and its derivatives holds significant promise for the future of cancer therapy. This technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing our understanding and application of this potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 8. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 Activity and Function in Cancer: Modulation by STAT5 and miR-146b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. research.rug.nl [research.rug.nl]

- 16. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Saikosaponins: A Technical Guide to the Interrelationship of Prosaikogenin F, Saikosaponin A, and Saikosaponin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponins, particularly saikosaponin A (SSa) and saikosaponin D (SSd), are triterpenoid saponins derived from the roots of Bupleurum species, renowned for their extensive pharmacological activities. Prosaikogenin F, a key metabolite of SSa, is gaining attention for its own biological potential. This technical guide provides an in-depth exploration of the chemical relationship, comparative biological activities, and the signaling pathways modulated by these compounds. Detailed experimental protocols for their analysis and interconversion are provided to facilitate further research and development.

Chemical Structures and Physicochemical Properties

Saikosaponin A and saikosaponin D are isomers, differing in the stereochemistry at the C-16 hydroxyl group. This compound is the deglycosylated derivative of saikosaponin A, where the glucose moiety at the C-3 position is cleaved. This structural relationship is a cornerstone of their metabolic pathway and comparative bioactivities.

| Property | This compound | Saikosaponin A | Saikosaponin D |

| Molecular Formula | C36H58O8[1] | C42H68O13[2][3] | C42H68O13[4][5] |

| Molecular Weight | 618.84 g/mol [1] | 780.98 g/mol [2][6] | 780.98 g/mol [5] |

| Appearance | Powder[1] | White powder | White powder[5] |

| Solubility | - | Soluble in methanol and ethanol; limited solubility in water. | Soluble in methanol and ethanol; limited solubility in water.[5] |

Biological Activities and Quantitative Comparison

SSa, SSd, and this compound exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The removal of the sugar moiety to form this compound can alter the bioactivity of the parent compound.

| Biological Activity | Compound | Cell Line/Model | IC50 / Activity |

| Anti-cancer | Saikosaponin A | HCT 116 | 2.83 µM[7][8] |

| Saikosaponin D | HCT 116 | 4.26 µM[7][8] | |

| This compound | HCT 116 | 14.21 µM[7][8] | |

| Anti-inflammatory | Saikosaponin A & D | LPS-induced RAW264.7 cells | Significant inhibition of iNOS, COX-2, TNF-α, and IL-6[9] |

| Anti-angiogenic | Saikosaponin A | HUVECs | Potent suppression of proliferation, migration, and tube formation[10] |

| Selectin Inhibition | Saikosaponin D | THP-1 cells | IC50s: E-selectin (1.8 µM), L-selectin (3.0 µM), P-selectin (4.3 µM)[11] |

Signaling Pathway Modulation

Saikosaponin A and D exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the development of targeted therapeutics.

NF-κB Signaling Pathway

Both saikosaponin A and D have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. They prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[9][12]

MKK4-JNK Signaling Pathway

Saikosaponin D has been demonstrated to induce apoptosis in pancreatic cancer cells through the activation of the MKK4-JNK signaling cascade.[13][14][15]

VEGFR2 Signaling Pathway

Saikosaponin A exhibits anti-angiogenic properties by inhibiting the VEGFR2-mediated signaling pathway, which is crucial for the formation of new blood vessels, a process often co-opted by tumors for their growth.[10][16]

Experimental Protocols

Enzymatic Conversion of Saikosaponin A to this compound

This protocol outlines the biotransformation of SSa to this compound using a recombinant β-glucosidase.

Methodology:

-

Preparation of Saikosaponin A Solution: Dissolve purified saikosaponin A in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0).

-

Enzyme Addition: Add a recombinant β-glucosidase, such as BglPm cloned from Paenibacillus mucilaginosus, to the SSa solution.[8]

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 30-37°C.[8]

-

Reaction Monitoring: Monitor the conversion of SSa to this compound over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][17]

-

Purification: Once the reaction is complete, purify the resulting this compound from the reaction mixture using silica column chromatography.[7][8] Elute with a solvent system such as chloroform-methanol.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of saikosaponins and their metabolites.

Instrumentation and Conditions:

-

System: HPLC with a UV or Diode Array Detector (DAD).[7][18]

-

Column: C18 reversed-phase column (e.g., ZORBAX SB-Aq, 150 × 4.6 mm i.d., 5 μm).[18]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.5%).[18]

-

Injection Volume: 20 µL.[18]

Sample Preparation:

-

Extract the compounds from the plant material or reaction mixture using a suitable solvent (e.g., 70% ethanol).[20]

-

Filter the extract through a 0.45 µm membrane before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and structural information for the identification and quantification of these compounds.

Instrumentation and Conditions:

-

LC System: Coupled to a mass spectrometer with an electrospray ionization (ESI) source.[18]

-

Ionization Mode: Both positive and negative ion modes can be used.[18]

-

Mass Range: Scan a range appropriate for the molecular weights of the compounds (e.g., m/z 500-1500).[18]

-

LC Conditions: Similar to the HPLC method described above.

Conclusion

The interrelationship between this compound, saikosaponin A, and saikosaponin D is a compelling area of study for drug discovery and development. The conversion of the parent saponins to their prosaikogenin metabolites can significantly impact their biological activity. A thorough understanding of their chemical properties, comparative bioactivities, and the signaling pathways they modulate is essential for harnessing their therapeutic potential. The detailed protocols provided in this guide serve as a valuable resource for researchers in this field, enabling further investigation into these promising natural compounds.

References

- 1. This compound | CAS: 99365-20-5 | ChemNorm [chemnorm.com]

- 2. Saikosaponin A | Antibacterial | NF-κB | Liver X Receptor | TargetMol [targetmol.com]

- 3. Saikosaponin A | C42H68O13 | CID 167928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Saikosaponin D | C42H68O13 | CID 107793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

- 8. Production of this compound, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin F in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin F, a monoglycoside saponin derived from the root of Bupleurum falcatum (Chai Hu), a prominent herb in Traditional Chinese Medicine (TCM), is gaining attention for its pharmacological potential, particularly its anticancer properties. While the direct traditional use of the isolated compound is not documented, the historical application of Bupleurum falcatum for treating inflammatory conditions and liver ailments provides a rich context for its modern investigation. This technical guide synthesizes the current scientific understanding of this compound, presenting its chemical properties, pharmacological activities, and the molecular mechanisms underlying its effects. Detailed experimental protocols and a proposed signaling pathway for its anticancer activity are provided to facilitate further research and development.

Introduction

Traditional Chinese Medicine has long utilized the therapeutic properties of Bupleurum falcatum to address a range of ailments, including fever, inflammation, and liver disorders.[1][2] The primary bioactive constituents of Bupleurum falcatum are saikosaponins, with Saikosaponin A being a major component.[3] this compound is a direct metabolite of Saikosaponin A, formed through enzymatic hydrolysis, a process that can occur in vivo.[3] This biotransformation is crucial as it may enhance the bioavailability and pharmacological activity of the parent compound.

Recent research has focused on the anticancer effects of this compound, demonstrating its ability to inhibit the growth of human colon cancer cells.[3] This guide provides an in-depth overview of the scientific data available on this compound, with a focus on its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is a triterpenoid saponin with the following properties:

| Property | Value |

| Chemical Formula | C36H58O8 |

| Molecular Weight | 618.84 g/mol |

| CAS Number | 99365-20-5 |

| Synonyms | Prosapogenin F, 3-O-β-D-fucopyranosylsaikogenin F |

Pharmacological Activity: Anticancer Effects

The most well-documented pharmacological activity of this compound is its anticancer effect. Studies have shown that it can significantly inhibit the proliferation of human colon cancer cells.

Quantitative Data

The inhibitory effect of this compound on cancer cell viability is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (μM) |

| This compound | HCT 116 (Human Colon Carcinoma) | 14.21[3] |

| Saikosaponin A | HCT 116 (Human Colon Carcinoma) | 2.83[3] |

| Saikosaponin D | HCT 116 (Human Colon Carcinoma) | 4.26[3] |

Experimental Protocols

Extraction and Biotransformation of this compound

This compound is typically obtained through the enzymatic hydrolysis of Saikosaponin A, which is extracted from the dried roots of Bupleurum falcatum.

Extraction of Saikosaponins:

-

Powdered dried roots of Bupleurum falcatum are extracted with 50% methanol in a shaking incubator at 50°C for 16 hours.[3]

-

The extract is then purified using a Sep-pak cartridge.[3]

-

Saikosaponin A is further purified from the crude extract using silica column chromatography with a gradient of chloroform:methanol:water.[3]

Enzymatic Biotransformation to this compound:

-

Purified Saikosaponin A (1 mg/mL) is incubated with the recombinant enzyme β-glucosidase (BglPm) in a 50 mM sodium phosphate buffer (pH 7.0) at 37°C.[3]

-

The reaction is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) until the conversion to this compound is complete (typically within 8 hours).[3]

-

This compound is then purified from the reaction mixture using silica column chromatography with an isocratic chloroform-methanol elution.[3]

Cell Viability Assay (CCK-8)

The anticancer activity of this compound against HCT 116 cells is determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Culture: HCT 116 cells are cultured in McCoy's 5a Medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[4]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.[5][6]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[5][7]

-

Incubation: The plates are incubated for 1-4 hours at 37°C.[5][7]

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[5][7]

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action: Apoptosis Induction

While the precise signaling pathways modulated by this compound are still under investigation, studies on its precursor, Saikosaponin A, provide strong evidence for a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.[7][8] It is highly probable that this compound exerts its anticancer effects through a similar mechanism.

The proposed signaling cascade is as follows:

-

Inhibition of PI3K/Akt Pathway: this compound is hypothesized to inhibit the phosphorylation of PI3K and Akt, key proteins in a major cell survival pathway.[8]

-

Modulation of Bcl-2 Family Proteins: Inhibition of the PI3K/Akt pathway leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[7][8]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[9][10]

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

Conclusion and Future Directions

This compound, a metabolite of a key active component in the traditional Chinese medicine Bupleurum falcatum, demonstrates significant potential as an anticancer agent. Its ability to inhibit the growth of colon cancer cells, likely through the induction of apoptosis via the intrinsic mitochondrial pathway, warrants further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways of this compound.

-

Evaluating its efficacy and safety in preclinical animal models of various cancers.

-

Investigating its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.

-

Exploring its potential synergistic effects with existing chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be instrumental in translating this promising natural product into a novel therapeutic strategy for cancer treatment.

References

- 1. mskcc.org [mskcc.org]

- 2. mskcc.org [mskcc.org]

- 3. medicalhealthguide.com [medicalhealthguide.com]

- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Prosaikogenin F via Enzymatic Hydrolysis of Saikosaponin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin F, a deglycosylated derivative of saikosaponin A, has garnered significant interest for its potential pharmacological activities, including anti-cancer effects.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound through the enzymatic hydrolysis of saikosaponin A. The methodologies outlined herein utilize recombinant β-glucosidases, offering a highly specific and efficient alternative to traditional chemical hydrolysis, which often results in undesirable byproducts. These protocols are intended to guide researchers in the efficient production of high-purity this compound for further investigation and drug development endeavors.

Introduction

Saikosaponins, the major bioactive constituents of Bupleurum falcatum L., exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-viral, and anti-cancer properties.[1][4] Saikosaponin A is one of the most abundant of these saponins. The biological activity of saikosaponins can be enhanced through the removal of their sugar moieties, leading to the formation of aglycones such as prosaikogenins and saikogenins.[4][5] this compound, the initial hydrolysis product of saikosaponin A, has demonstrated notable anti-cancer activity against human colon cancer cell lines.[1][2][6]

Enzymatic hydrolysis presents a superior method for the targeted synthesis of this compound, avoiding the harsh conditions and low specificity of acid hydrolysis.[7][8][9] This approach utilizes enzymes like β-glucosidase to selectively cleave the glucose moiety at the C3 position of saikosaponin A.[1][10] This document details the use of recombinant β-glucosidases for this biotransformation, providing a reproducible and scalable method for producing high-purity this compound.

Data Presentation

Table 1: Summary of Recombinant Enzymes for Saikosaponin A Hydrolysis

| Enzyme | Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) |

| BglPm | Paenibacillus mucilaginosus | GH1 | 6.5–7.0 | 30–37 |

| BglLk | Lactobacillus koreensis | GH3 | 6.5–7.0 | 30–37 |

Table 2: Quantitative Results of Enzymatic Hydrolysis of Saikosaponin A [1][6]

| Starting Material | Enzyme | Reaction Time (h) | Product | Yield (mg) | Purity (%) |